4-amino-2-(diethylamino)-N-(prop-2-en-1-yl)-1,3-thiazole-5-carboxamide
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Overview
Description
4-amino-2-(diethylamino)-N-(prop-2-en-1-yl)-1,3-thiazole-5-carboxamide is a synthetic organic compound belonging to the thiazole family. This compound is characterized by its unique structure, which includes an amino group, a diethylamino group, and a prop-2-en-1-yl group attached to a thiazole ring. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-2-(diethylamino)-N-(prop-2-en-1-yl)-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiazole ring, followed by the introduction of the amino and diethylamino groups. The final step involves the attachment of the prop-2-en-1-yl group to the thiazole ring. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Industrial production typically emphasizes process optimization to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
4-amino-2-(diethylamino)-N-(prop-2-en-1-yl)-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
4-amino-2-(diethylamino)-N-(prop-2-en-1-yl)-1,3-thiazole-5-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-amino-2-(diethylamino)-N-(prop-2-en-1-yl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-amino-2-(diethylamino)-1,3-thiazole-5-carboxamide: Lacks the prop-2-en-1-yl group.
2-(diethylamino)-N-(prop-2-en-1-yl)-1,3-thiazole-5-carboxamide: Lacks the amino group.
4-amino-2-(methylamino)-N-(prop-2-en-1-yl)-1,3-thiazole-5-carboxamide: Contains a methylamino group instead of a diethylamino group.
Uniqueness
The uniqueness of 4-amino-2-(diethylamino)-N-(prop-2-en-1-yl)-1,3-thiazole-5-carboxamide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H18N4OS |
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Molecular Weight |
254.35 g/mol |
IUPAC Name |
4-amino-2-(diethylamino)-N-prop-2-enyl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C11H18N4OS/c1-4-7-13-10(16)8-9(12)14-11(17-8)15(5-2)6-3/h4H,1,5-7,12H2,2-3H3,(H,13,16) |
InChI Key |
MWQWFLXYIMIWOV-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=NC(=C(S1)C(=O)NCC=C)N |
Origin of Product |
United States |
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